tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride is a chemical compound with the molecular formula C13H24N2O3·HCl. It is known for its unique spirocyclic structure, which features a combination of aliphatic and heterocyclic elements.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride typically involves the formation of the spirocyclic core through cyclization reactions. One common method is the Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of acid catalysts .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis routes, including the use of protecting groups and selective deprotection steps to achieve the desired spirocyclic structure. The process may also involve purification steps such as recrystallization and chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the spirocyclic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new chemical entities .
Biology
In biological research, this compound has been studied for its potential as a scaffold for drug design. The spirocyclic structure provides a rigid framework that can be modified to interact with various biological targets .
Medicine
In medicinal chemistry, this compound has shown promise as a potential inhibitor of certain enzymes and receptors. Its unique structure allows for selective binding to specific molecular targets, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its spirocyclic structure imparts stability and rigidity, making it suitable for applications in polymer science and material engineering .
Mechanism of Action
The mechanism of action of tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride involves its interaction with specific molecular targets. For example, it has been studied as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis. The spirocyclic structure allows for effective binding to the active site of the protein, thereby inhibiting its function and exerting an antibacterial effect .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate
- tert-Butyl 4-benzyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
- tert-Butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
Uniqueness
The uniqueness of tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride lies in its specific spirocyclic structure, which provides a balance of rigidity and flexibility. This structure allows for selective interactions with biological targets, making it a valuable compound in drug design and development .
Properties
CAS No. |
1956355-35-3 |
---|---|
Molecular Formula |
C13H25ClN2O3 |
Molecular Weight |
292.80 g/mol |
IUPAC Name |
tert-butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H24N2O3.ClH/c1-12(2,3)18-11(16)15-7-4-13(5-8-15)10-17-9-6-14-13;/h14H,4-10H2,1-3H3;1H |
InChI Key |
CDLPPDFQSWFZEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)COCCN2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.